molecular formula C11H8N4O2S2 B11116670 5-nitro-2-[(1,3-thiazol-2-ylsulfanyl)methyl]-1H-benzimidazole

5-nitro-2-[(1,3-thiazol-2-ylsulfanyl)methyl]-1H-benzimidazole

Cat. No.: B11116670
M. Wt: 292.3 g/mol
InChI Key: MBSXYGSRIZSYIM-UHFFFAOYSA-N
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Description

5-nitro-2-[(1,3-thiazol-2-ylsulfanyl)methyl]-1H-benzimidazole is a heterocyclic compound that contains both a benzimidazole and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-[(1,3-thiazol-2-ylsulfanyl)methyl]-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Nitro Group: Nitration of the benzimidazole core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Thiazole Ring: The thiazole ring is introduced by reacting the nitrated benzimidazole with a thioamide or a similar sulfur-containing reagent under basic conditions.

    Linking the Thiazole and Benzimidazole Rings: The final step involves the formation of a sulfanyl linkage between the thiazole and benzimidazole rings, typically achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-[(1,3-thiazol-2-ylsulfanyl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

5-nitro-2-[(1,3-thiazol-2-ylsulfanyl)methyl]-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential use as an anticancer, anti-inflammatory, and antidiabetic agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-nitro-2-[(1,3-thiazol-2-ylsulfanyl)methyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-2-(1,3-thiazol-2-ylsulfanyl)benzaldehyde
  • N-(4-Methyl-1,3-thiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
  • 3-methyl-1-(5-nitro-1,3-thiazol-2-yl)-2,4-imidazolidinedione

Uniqueness

5-nitro-2-[(1,3-thiazol-2-ylsulfanyl)methyl]-1H-benzimidazole is unique due to its specific combination of a benzimidazole and thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8N4O2S2

Molecular Weight

292.3 g/mol

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-1,3-thiazole

InChI

InChI=1S/C11H8N4O2S2/c16-15(17)7-1-2-8-9(5-7)14-10(13-8)6-19-11-12-3-4-18-11/h1-5H,6H2,(H,13,14)

InChI Key

MBSXYGSRIZSYIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CSC3=NC=CS3

Origin of Product

United States

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